molecular formula C12H11F2NO B8691422 4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B8691422
M. Wt: 223.22 g/mol
InChI Key: CGJHFYZMACVVIB-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-carbonitrile is a useful research compound. Its molecular formula is C12H11F2NO and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11F2NO

Molecular Weight

223.22 g/mol

IUPAC Name

4-(3,4-difluorophenyl)oxane-4-carbonitrile

InChI

InChI=1S/C12H11F2NO/c13-10-2-1-9(7-11(10)14)12(8-15)3-5-16-6-4-12/h1-2,7H,3-6H2

InChI Key

CGJHFYZMACVVIB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture 2-(3,4-difluorophenyl)acetonitrile (25.00 g, 163 mmol) and 2-bromoethyl ether (22.8 mL, 163 mmol) in ether was added dropwise through an addition funnel to a mixture of sodium 2-methylpropan-2-olate (39.2 g, 408 mmol) in DMF (163 mL) at 0° C. The reaction was then allowed to warm to ambient temperature and stirred for 3 hours. The reaction mixture was quenched with 12N HCl, diluted with 400 mL of EtOAc, added to a separatory funnel, partitioned with NaHCO3 (saturated, aqueous), washed 2 times with 100 mL of NaHCO3 (saturated, aqueous), separated, dried over Na2SO4, and concentrated in vacuo to give the title compound which was used without further purification. MS (m/z)=224 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22.8 mL
Type
reactant
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
163 mL
Type
solvent
Reaction Step One

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